Cas no 205043-09-0 (2-(Difluoromethoxy)pyridin-4-ol)

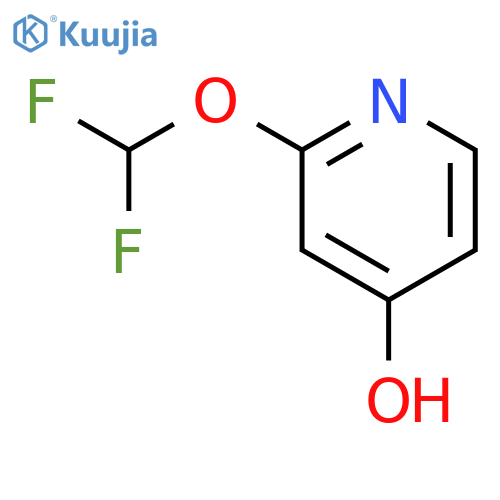

205043-09-0 structure

商品名:2-(Difluoromethoxy)pyridin-4-ol

CAS番号:205043-09-0

MF:C6H5F2NO2

メガワット:161.106208562851

MDL:MFCD18261897

CID:1035333

PubChem ID:18541698

2-(Difluoromethoxy)pyridin-4-ol 化学的及び物理的性質

名前と識別子

-

- 2-(difluoromethoxy)-4-Pyridinol

- 2-(difluoromethoxy)-1H-pyridin-4-one

- 2-(difluoroMethoxy)pyridin-4-ol

- 4-Pyridinol, 2-(difluoromethoxy)-

- AK129432

- 2-difluoromethoxypyridin-4-ol

- VYLOASWLEVJLKI-UHFFFAOYSA-N

- 2-Difluoromethoxy-4-hydroxypyridine

- 2-(Difluoromethoxy)-4-hydroxypyridine

- RL02544

- FCH1183151

- 2-(Difluoromethoxy)pyridin-4(1H)-one

- AX8241048

- ST24039635

- EN300-7698147

- DB-291954

- 205043-09-0

- C6H5F2NO2

- MFCD18261897

- SCHEMBL6182468

- AKOS016014274

- CS-0043889

- Y10131

- SB85511

- DTXSID40594933

- DS-6190

- J-506378

- 2-(Difluoromethoxy)pyridin-4-ol

-

- MDL: MFCD18261897

- インチ: 1S/C6H5F2NO2/c7-6(8)11-5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10)

- InChIKey: VYLOASWLEVJLKI-UHFFFAOYSA-N

- ほほえんだ: FC([H])(OC1=C([H])C(C([H])=C([H])N1[H])=O)F

計算された属性

- せいみつぶんしりょう: 161.02883473g/mol

- どういたいしつりょう: 161.02883473g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 38.3

2-(Difluoromethoxy)pyridin-4-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2-(Difluoromethoxy)pyridin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7698147-0.25g |

2-(difluoromethoxy)pyridin-4-ol |

205043-09-0 | 95.0% | 0.25g |

$42.0 | 2025-02-22 | |

| Key Organics Ltd | DS-6190-5MG |

2-(Difluoromethoxy)pyridin-4-ol |

205043-09-0 | >98% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | DS-6190-5G |

2-(Difluoromethoxy)pyridin-4-ol |

205043-09-0 | >98% | 5g |

£990.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D746327-1g |

4-Pyridinol, 2-(difluoromethoxy)- |

205043-09-0 | 98% | 1g |

$135 | 2024-06-07 | |

| Alichem | A023007792-250mg |

2-(Difluoromethoxy)-4-hydroxypyridine |

205043-09-0 | 98% | 250mg |

$194.89 | 2023-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D898771-1g |

2-(Difluoromethoxy)pyridin-4-ol |

205043-09-0 | 98% | 1g |

¥3,998.70 | 2022-01-11 | |

| Enamine | EN300-7698147-10.0g |

2-(difluoromethoxy)pyridin-4-ol |

205043-09-0 | 95.0% | 10.0g |

$632.0 | 2025-02-22 | |

| Chemenu | CM173460-5g |

2-(Difluoromethoxy)pyridin-4-ol |

205043-09-0 | 98% | 5g |

$646 | 2022-06-12 | |

| Enamine | EN300-7698147-0.05g |

2-(difluoromethoxy)pyridin-4-ol |

205043-09-0 | 95.0% | 0.05g |

$20.0 | 2025-02-22 | |

| abcr | AB440385-250mg |

2-(Difluoromethoxy)pyridin-4-ol, 95%; . |

205043-09-0 | 95% | 250mg |

€99.80 | 2024-04-18 |

2-(Difluoromethoxy)pyridin-4-ol 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

205043-09-0 (2-(Difluoromethoxy)pyridin-4-ol) 関連製品

- 865075-07-6(2-(Difluoromethoxy)pyridine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:205043-09-0)2-(Difluoromethoxy)pyridin-4-ol

清らかである:99%

はかる:5g

価格 ($):375.0